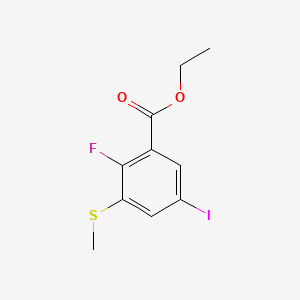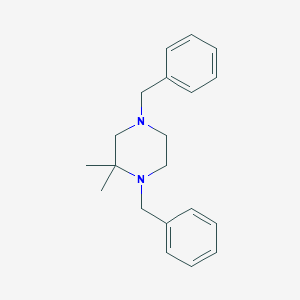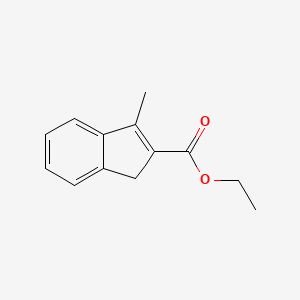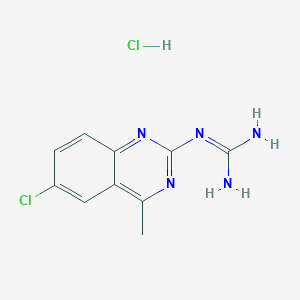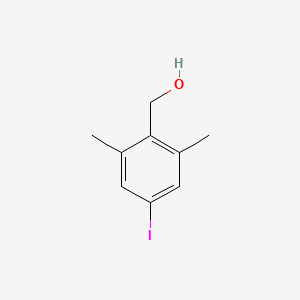
(4-Iodo-2,6-dimethylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodo-2,6-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11IO It is characterized by the presence of an iodine atom, two methyl groups, and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-2,6-dimethylphenyl)methanol typically involves the iodination of 2,6-dimethylphenylmethanol. One common method includes the reaction of 2,6-dimethylphenylmethanol with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodine atom, yielding 2,6-dimethylphenylmethanol.
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 4-iodo-2,6-dimethylbenzaldehyde or 4-iodo-2,6-dimethylacetophenone.
Reduction: Formation of 2,6-dimethylphenylmethanol.
Substitution: Formation of compounds like 4-azido-2,6-dimethylphenylmethanol or 4-cyano-2,6-dimethylphenylmethanol.
Applications De Recherche Scientifique
(4-Iodo-2,6-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Iodo-2,6-dimethylphenyl)methanol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, further affecting its chemical behavior. These interactions can modulate biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
2,6-Dimethylphenylmethanol: Lacks the iodine atom, resulting in different reactivity and applications.
4-Bromo-2,6-dimethylphenylmethanol: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
4-Chloro-2,6-dimethylphenylmethanol: Contains a chlorine atom, which affects its reactivity compared to the iodine-containing compound.
Uniqueness: (4-Iodo-2,6-dimethylphenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it valuable in specific synthetic applications and research studies where iodine’s properties are advantageous.
Propriétés
Formule moléculaire |
C9H11IO |
|---|---|
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
(4-iodo-2,6-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11IO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 |
Clé InChI |
BQTMSGKOTFFVGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CO)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


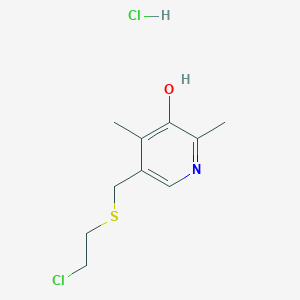
![Acetamide, N-[2-[[4-(aminosulfonyl)phenyl]amino]-2-oxoethyl]-N-cyclopentyl-2,2,2-trifluoro-](/img/structure/B14012529.png)
![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,n-dimethyl-](/img/structure/B14012534.png)
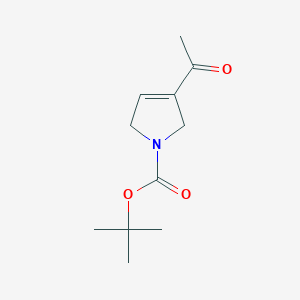

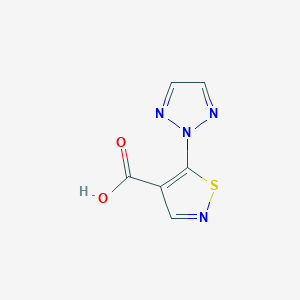
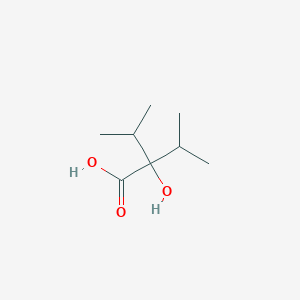
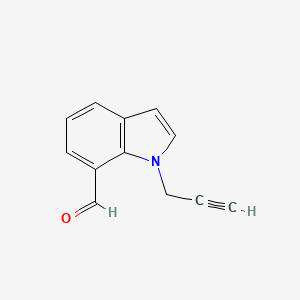
![[2-(Dodecylsulfanyl)ethyl]benzene](/img/structure/B14012585.png)
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
